

# An In-depth Technical Guide on the Physical and Chemical Properties of Methylenecyclooctane

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## Compound of Interest

Compound Name: Methylenecyclooctane

Cat. No.: B14016971

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## Abstract

**Methylenecyclooctane** (C<sub>9</sub>H<sub>16</sub>) is an unsaturated hydrocarbon featuring an eight-membered carbocyclic ring with an exocyclic double bond. This guide provides a comprehensive overview of its core physical and chemical properties, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

## Physical Properties

The physical characteristics of **methylenecyclooctane** are fundamental to its handling, purification, and application in various chemical syntheses. These properties are summarized in the tables below.

## General and Thermodynamic Properties

Property	Value	Unit	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub>	-	[1]
Molecular Weight	124.22	g/mol	[1][2]
Normal Boiling Point	428.00 ± 1.00	K	[3]
Normal Melting Point	209.45	K	[3]
Enthalpy of Vaporization (Δ <sub>vap</sub> H°)	36.87	kJ/mol	[3]
Enthalpy of Fusion (Δ <sub>fus</sub> H°)	4.47	kJ/mol	[3]
Standard Gibbs Free Energy of Formation (Δ <sub>f</sub> G°)	85.94	kJ/mol	[3]
Enthalpy of Formation at Standard Conditions (Δ <sub>f</sub> H° <sub>gas</sub> )	-82.51	kJ/mol	[3]
Critical Temperature (T <sub>c</sub> )	655.42	K	[3]
Critical Pressure (P <sub>c</sub> )	3173.97	kPa	[3]
Ionization Energy (IE)	8.79	eV	[3]

## Physicochemical Properties

Property	Value	Unit	Source
Octanol/Water Partition Coefficient (logP <sub>oct/wat</sub> )	3.287	-	[3]
Log10 of Water Solubility (log10WS)	-3.34	-	[3]
McGowan's Characteristic Volume (McVol)	122.510	ml/mol	[3]

## Chemical Properties

**Methylenecyclooctane**, as an alkene, undergoes reactions typical of this class of compounds, primarily centered around the reactivity of the carbon-carbon double bond.

## Reactivity

The exocyclic double bond in **methylenecyclooctane** is a region of high electron density, making it susceptible to attack by electrophiles. Common reactions include:

- **Electrophilic Addition:** Reacts with electrophiles such as hydrogen halides (HX), halogens (X<sub>2</sub>), and water in the presence of an acid catalyst. The reaction proceeds via a carbocation intermediate, with the electrophile adding to the methylene carbon and the nucleophile adding to the more substituted ring carbon, following Markovnikov's rule.
- **Reduction (Hydrogenation):** The double bond can be reduced to a single bond to form methylcyclooctane in the presence of a catalyst such as palladium, platinum, or nickel and hydrogen gas.
- **Oxidation:** Can be oxidized by various agents. For example, with ozone (O<sub>3</sub>) followed by a reducing agent, it will undergo ozonolysis to yield cyclooctanone and formaldehyde. Reaction with peroxy acids yields an epoxide.
- **Polymerization:** Under appropriate conditions, the double bond can participate in polymerization reactions.

## Specific Reactions

A documented reaction of **methylenecyclooctane** is its reaction with sulfur trioxide ( $\text{SO}_3$ ). Like other branched alkenes, it reacts quantitatively to yield the corresponding  $\beta$ -alkenesulfonic acid.

## Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and spectral properties of organic compounds like **methylenecyclooctane**.

### Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.<sup>[4]</sup>

- **Sample Preparation:** A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.
- **Apparatus Setup:** The fusion tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- **Heating:** The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.
- **Boiling Point Determination:** The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.<sup>[4]</sup>

### Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[5]

- **Mass of Empty Pycnometer:** The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.
- **Filling the Pycnometer:** The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- **Mass of Filled Pycnometer:** The mass of the pycnometer filled with the liquid is measured.
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[6]

- **Instrument Calibration:** The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- **Sample Application:** A few drops of the liquid sample are placed on the prism of the refractometer.
- **Measurement:** The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
- **Reading the Value:** The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.[7][8]

- **Sample Preparation:** A small amount of the sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Deuterated solvents are used as they are "invisible" in  $^1\text{H}$  NMR spectra.[\[8\]](#)
- **NMR Tube:** The solution is transferred to a thin-walled glass tube (NMR tube).
- **Instrument Setup:** The NMR tube is placed in the NMR spectrometer. The instrument is set up to acquire the desired spectrum (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR).
- **Data Acquisition:** The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.
- **Data Processing:** The raw data is processed using Fourier transformation to generate the NMR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.  
[\[9\]](#)[\[10\]](#)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** The sample molecules are ionized. A common method for organic molecules is electron ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[\[10\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

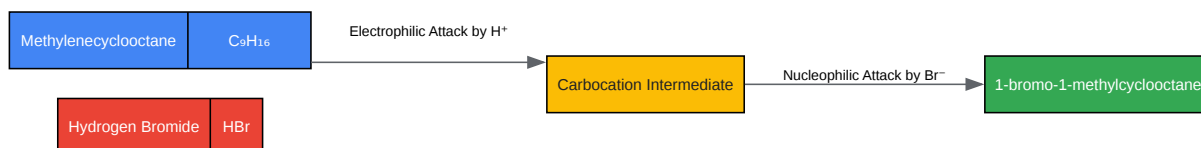
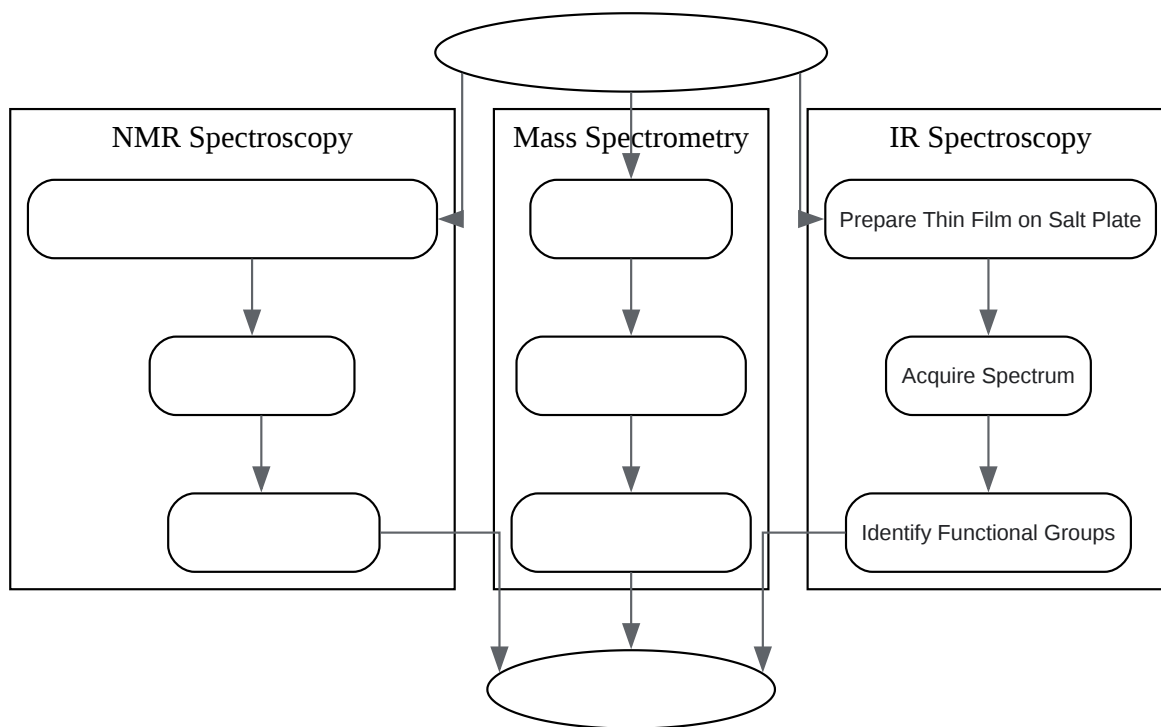
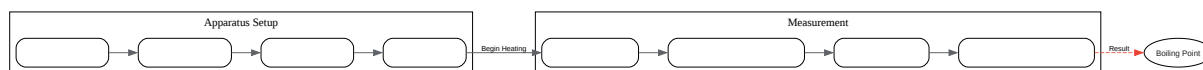
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[11\]](#)[\[12\]](#)

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.
- **Spectrum Generation:** The data is plotted as a spectrum of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- **Interpretation:** The absorption bands in the spectrum correspond to the vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups.

## Visualizations

## Experimental Workflows



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